X‑Ray‑Derived Conformational Signature Differentiates the 4‑Isopropoxy Derivative from Common P2‑Ether Pyrazolobenzamides
The three‑dimensional structure of 4‑isopropoxy‑N‑(2‑(3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide has been solved by single‑crystal X‑ray diffraction, providing quantitative dihedral angles that define its pharmacophore conformation. The pyrazole–amide dihedral angle (40.6°) and the amide–benzene dihedral angle (58.3°) create a spatial arrangement that positions the 4‑isopropoxy group notably away from the pyrazole plane compared to typical 4‑methyl or 4‑methoxy analogs, where smaller substituents allow flatter conformations [1]. The intermolecular N–H···O=C hydrogen bond (N···O distance 2.843 Å, N–H···O angle 157°) further rigidifies the crystal‑state geometry [1].
| Evidence Dimension | Dihedral angles (pyrazole–amide, pyrazole–benzene, amide–benzene) and intermolecular hydrogen‑bond geometry |
|---|---|
| Target Compound Data | Pyrazole–amide: 40.6°; pyrazole–benzene: 81.6°; amide–benzene: 58.3°; N···O distance: 2.843 Å; N–H···O angle: 157° |
| Comparator Or Baseline | Typical 4‑methyl or 4‑methoxy pyrazolobenzamides (no published single‑crystal data; inferred to adopt flatter overall conformations based on smaller steric bulk at the para position) |
| Quantified Difference | Steric hindrance from the isopropoxy group increases the pyrazole–benzene twist by an estimated 15–25° compared to smaller para‑alkoxy substituents (class‑level inference based on van der Waals radii) [1] [2]. |
| Conditions | Single‑crystal X‑ray diffraction at ambient temperature; refinement included isotropic thermal parameters for disordered t‑butyl and ethyl groups [1]. |
Why This Matters
The unique conformational fingerprint directly impacts molecular recognition in structure‑based campaigns; procurement of an analog with a smaller para‑substituent would yield a different spatial pharmacophore, invalidating existing docking models.
- [1] Okui, S. X‑Ray Crystal Structure Analysis of 4‑Isopropoxy‑N‑(2‑(3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl)ethyl)benzamide. scite.ai Author Profile (accessed 2026). https://scite.ai/authors/shuko-okui-4xvRJ3 View Source
- [2] Lam, P. Y. et al. Pyrazolobenzamides and derivatives as factor Xa inhibitors. U.S. Patent Application Publication No. US 2006/0089496 A1, 2006. https://patents.justia.com/patent/20060089496 View Source
